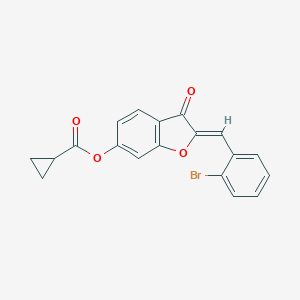

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO4/c20-15-4-2-1-3-12(15)9-17-18(21)14-8-7-13(10-16(14)24-17)23-19(22)11-5-6-11/h1-4,7-11H,5-6H2/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRQKIWZYGNFOS-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives characterized by a bromobenzylidene group and a cyclopropanecarboxylate moiety. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.

Table 1: Anticancer Activity on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of Bcl-2 and Bax expression |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.

- Membrane Disruption : In antimicrobial activity, it disrupts the integrity of bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of the compound's effects on human breast cancer MCF-7 cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis markers such as Annexin V positivity and elevated caspase-3 activity.

Another study focused on its antimicrobial efficacy against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue identified is (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate (). Below is a detailed comparison:

Table 1: Comparative Properties

Key Differences and Implications

The trimethoxy groups in the analogue increase polarity and solubility, making it more suitable for aqueous environments.

Molecular Weight and Applications :

- The analogue’s higher molecular weight (410.422 g/mol) suggests a larger surface area, which may influence pharmacokinetic properties like absorption and distribution.

- The bromo-substituted compound’s lower estimated mass (~297 g/mol) could favor better membrane permeability, a critical factor in drug design .

Stereochemical Considerations :

Both compounds share the Z-configuration, which constrains the benzylidene moiety into a specific spatial orientation. This rigidity may enhance selectivity in molecular recognition processes, such as enzyme inhibition.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Bromobenzylidene Formation

The bromobenzylidene moiety is introduced via palladium-catalyzed Suzuki-Miyaura coupling , a method validated in the synthesis of analogous 2,3-dihydrobenzofuran derivatives. This approach leverages the reactivity of brominated aryl halides with boronic acids under catalytic conditions:

-

Reagents : A brominated benzaldehyde derivative (e.g., 2-bromobenzaldehyde) is coupled with a boronic acid-functionalized benzofuran precursor.

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

-

Base : K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

This method achieves regioselectivity due to the electron-withdrawing bromine atom, which activates the aryl halide for cross-coupling. The (Z)-stereochemistry is preserved by steric hindrance from the cyclopropane carboxylate group, favoring the thermodynamically stable isomer.

Aldol Condensation for Benzofuran Core Assembly

The 2,3-dihydrobenzofuran scaffold is constructed via acid- or base-catalyzed aldol condensation between a 3-oxo-2,3-dihydrobenzofuran-6-ol derivative and 2-bromobenzaldehyde:

-

Step 1 : Activation of the benzofuran ketone using a Lewis acid (e.g., BF₃·OEt₂) to form an enolate.

-

Step 2 : Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.

Optimization Note : The use of microwave irradiation (100–150°C, 30–60 minutes) enhances reaction efficiency, reducing side products like retro-aldol adducts.

Esterification with Cyclopropanecarboxylic Acid

The cyclopropanecarboxylate ester is introduced via Steglich esterification or acyl chloride coupling :

-

Steglich Method :

-

Acyl Chloride Method :

Experimental Optimization and Challenges

Stereochemical Control

Maintaining the (Z)-configuration is critical. Key strategies include:

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1) eluent.

-

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Spectroscopic Characterization Data

Industrial-Scale Feasibility and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.